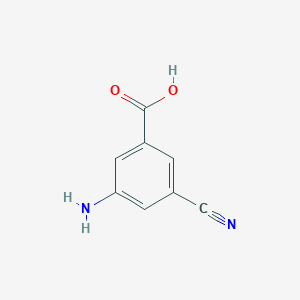

3-Amino-5-cyanobenzoic acid

Descripción general

Descripción

Molecular Structure Analysis

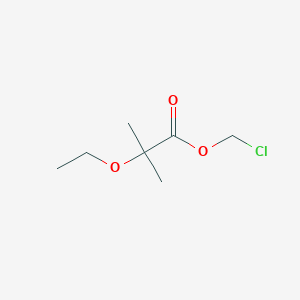

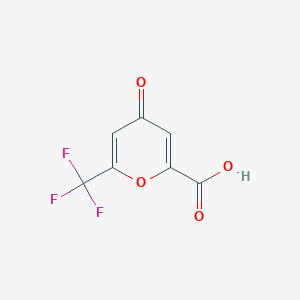

The molecular formula of 3-Amino-5-cyanobenzoic acid is C8H6N2O2 . Its molecular weight is 162.15 . The InChI code is 1S/C8H6N2O2/c9-4-5-1-6 (8 (11)12)3-7 (10)2-5/h1-3H,10H2, (H,11,12) and the InChI key is CCWVOHSNQZFXQU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Amino-5-cyanobenzoic acid is a solid . It has a molecular weight of 162.15 . The InChI code is 1S/C8H6N2O2/c9-4-5-1-6 (8 (11)12)3-7 (10)2-5/h1-3H,10H2, (H,11,12) and the InChI key is CCWVOHSNQZFXQU-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Biosynthesis of Rifamycin

3-Amino-5-hydroxybenzoic acid, a related compound to 3-Amino-5-cyanobenzoic acid, plays a crucial role in the biosynthesis of rifamycin in Nocardia mediterranei. It acts as a direct precursor of the seven-carbon amino starter-unit, essential in the synthesis of ansamycins, a class of antibiotics (Ghisalba & Nüesch, 1981).

Organic Chemistry and Industrial Production

3-Aminobenzoic acid, another derivative, finds extensive use in organic chemistry and the industrial production of azo dyes and medicines. Its synthesis from benzoic acid through nitration and subsequent reduction reactions demonstrates its importance in creating pressure-ian replication materials and as an intermediate for anti-inflammatory drugs (Yin Qun, 2010).

Solubility Studies

The solubility of 2-amino-3-methylbenzoic acid in various solvents was extensively studied, revealing crucial insights for its purification. This research is vital for understanding the solution process and for applications in different industrial and pharmaceutical contexts (Zhu et al., 2019).

Unnatural Amino Acids Synthesis

In a study exploring the reactions of aminobenzoic acids, 2-Aminobenzoic acid was used to synthesize a new class of unnatural amino acids. These compounds have potential applications in biochemistry and pharmaceutical research (Trofimov et al., 2009).

Screening for Antibiotic Producers

The 3-amino-5-hydroxybenzoic acid (AHBA) synthase gene was targeted to identify ansamycin or AHBA-related antibiotic-producing strains in Actinomycetes. This approach is crucial for discovering new antibiotic compounds (Hui-tu et al., 2009).

Anti-tumor Activity Research

A novel series of 3-amidebenzamide derivatives synthesized from 5-amino-2-methylbenzoic acid showed promising anti-tumor activity in vitro. This research contributes to the development of new cancer treatments (Li, 2014).

Photoluminescent Materials

6-Amino-8-cyanobenzo[1, 2-b]indolizines, with properties similar to 3-Amino-5-cyanobenzoic acid, exhibit unique photoluminescent behaviors. These materials are significant for developing novel optical devices and sensors (Outlaw et al., 2016).

Safety and Hazards

3-Amino-5-cyanobenzoic acid is considered hazardous . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment . It is also recommended to ensure adequate ventilation and keep the substance in a dry, cool and well-ventilated place .

Mecanismo De Acción

Target of Action

It’s known that the compound has a significant impact on the growth and antioxidant and energy metabolism of maize seedlings .

Mode of Action

3-Amino-5-cyanobenzoic acid appears to interact with its targets, leading to increased reactive oxygen species (ROS) generation . This increase in ROS likely contributes to the observed reduction in the root length and fresh and dry weights of roots and leaves . The activities of peroxidase, catalase, and superoxide dismutase are stimulated in roots, indicating a response to oxidative stress .

Biochemical Pathways

The compound affects the respiration pathways in maize seedlings. Increases in potassium cyanide (KCN)-sensitive and salicylhydroxamic acid (SHAM) respiration were evident in the root apexes . The ATP contents were up to 2-fold greater in the treated roots than in the control roots .

Pharmacokinetics

The compound is a solid at room temperature and has a molecular weight of 16215 , which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

The compound reduces the growth of maize seedlings through the induction of oxidative stress . The stimulation of respiration sensitive to SHAM was due to the electron drain of the cytochrome oxidase (COX) pathway to the alternative oxidase pathway (AOX), with a consequent increase in ROS production .

Action Environment

The compound’s effects on maize seedlings were observed in a hydroponic medium , suggesting that the compound’s action may be influenced by the specific conditions of the growth environment.

Propiedades

IUPAC Name |

3-amino-5-cyanobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWVOHSNQZFXQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310582 | |

| Record name | 3-Amino-5-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-cyanobenzoic acid | |

CAS RN |

1000341-18-3 | |

| Record name | 3-Amino-5-cyanobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2,4-Bis(methylsulfonyl)phenyl]piperazine](/img/structure/B3069813.png)

![1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine](/img/structure/B3069822.png)

![1-[(2-Fluoro-4-phenylsulfonyl)phenyl]piperazine](/img/structure/B3069880.png)

![(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-cyclopentylmethyl-amine](/img/structure/B3069891.png)

![[(1-Isobutylpiperidin-3-yl)methyl]amine](/img/structure/B3069913.png)